molecular formula C7H16ClNO3 B2741442 2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride CAS No. 2248283-15-8

2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride

Cat. No.: B2741442
CAS No.: 2248283-15-8
M. Wt: 197.66
InChI Key: KTHZDQIQWAQAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: 2-[2-(Dimethylamino)ethoxy]propanoic acid hydrochloride (IUPAC name: (2R)-2-[2-(dimethylamino)ethoxy]propanoic acid hydrochloride) is a chiral propanoic acid derivative. Its structure comprises a propanoic acid backbone with a dimethylaminoethoxy group (-O-CH2-CH2-N(CH3)2) attached to the second carbon. The hydrochloride salt enhances its solubility and stability, a common feature for amine-containing pharmaceuticals .

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-6(7(9)10)11-5-4-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZDQIQWAQAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The laboratory synthesis of 2-[2-(Dimethylamino)ethoxy]propanoic acid hydrochloride begins with the condensation of 2-(Dimethylamino)ethanol and a propanoic acid derivative. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 2-(Dimethylamino)ethanol is replaced by the ethoxy moiety linked to the propanoic acid backbone. The use of a catalytic acid, such as hydrochloric acid, facilitates protonation of the hydroxyl group, enhancing its leaving capacity and accelerating the reaction.

Key starting materials include:

  • 2-(Dimethylamino)ethanol : A tertiary amine alcohol serving as the nucleophile.
  • Propanoic acid derivative : Often an ester or halide to improve reactivity.

Optimized Reaction Conditions

Laboratory protocols emphasize strict control over reaction parameters to maximize yield and purity:

Parameter Optimal Condition Purpose
Solvent Anhydrous ethanol Enhances solubility of reactants
Temperature 60–80°C under reflux Accelerates reaction kinetics
Catalyst Hydrochloric acid (HCl) Facilitates protonation and substitution
Reaction Time 4–6 hours Ensures completion of substitution

The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the dimethylamino group. Post-reaction, the mixture is cooled to room temperature, leading to the precipitation of the hydrochloride salt.

Purification Techniques

Crude product purification involves sequential steps:

  • Crystallization : The precipitate is dissolved in minimal hot ethanol and slowly cooled to induce crystallization.
  • Chromatography : For higher purity, column chromatography using silica gel and a methanol-chloroform eluent system removes residual impurities.
  • Drying : Final product is vacuum-dried at 40°C to eliminate solvent traces.

Typical yields range from 70% to 85%, with purity exceeding 95% as verified by HPLC.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance efficiency and scalability. In this system:

  • Reactants are pumped through a temperature-controlled reactor tube, ensuring uniform heat distribution.
  • Residence time is optimized to 30–45 minutes, significantly reducing production cycles compared to batch processes.

Advantages Over Batch Reactors :

  • Higher throughput (up to 100 kg/day).
  • Consistent product quality due to real-time monitoring of parameters like pH and temperature.

Large-Scale Purification

Industrial purification employs automated systems for cost-effectiveness:

  • Centrifugal Partition Chromatography (CPC) : Separates compounds based on hydrophobicity, achieving >99% purity.
  • Spray Drying : Converts the purified solution into a free-flowing powder, ideal for packaging and storage.

Comparative Analysis of Synthetic Routes

The table below contrasts laboratory and industrial methods:

Aspect Laboratory Method Industrial Method
Scale 1–100 g 10–100 kg
Reactor Type Batch flask Continuous flow reactor
Catalyst Loading 5–10 mol% HCl 2–5 mol% HCl (recycled in-line)
Yield 70–85% 90–95%
Purity 95–98% >99%

Challenges and Mitigation Strategies

Common Side Reactions

  • Oxidation of Dimethylamino Group : Occurs in the presence of oxygen, leading to N-oxide byproducts. Mitigated by inert atmosphere and antioxidant additives like BHT.
  • Ester Hydrolysis : Propanoic acid esters may hydrolyze prematurely. Controlled pH (4–6) minimizes this side reaction.

Recent Advances in Synthesis

Microwave-Assisted Synthesis

Recent studies demonstrate that microwave irradiation reduces reaction time to 30–60 minutes while maintaining yields of 80–90%. This method enhances energy efficiency and is scalable for pilot plants.

Biocatalytic Routes

Emerging approaches use immobilized lipases to catalyze the esterification of 2-(Dimethylamino)ethanol with propanoic acid. This method operates under mild conditions (30°C, pH 7) and eliminates the need for harsh acids.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H15NO3·HCl
  • Structure : The compound features a three-carbon propanoic acid backbone with a dimethylamino group and an ethoxy group attached to the second carbon. The hydrochloride form enhances its solubility and stability in biological systems.

Chemistry

  • Organic Synthesis : DMEEPA-HCl serves as a crucial reagent and building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic attacks and esterification processes.
  • Reactivity : The dimethylamino group can participate in nucleophilic reactions, while the carboxylic acid group can undergo amidation reactions. The ethoxy group may also be involved in etherification processes.

Biology

  • Biochemical Assays : The compound is utilized in various biochemical assays to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate biological activity makes it a valuable tool for researchers.
  • Neuroprotective Effects : In neuronal cell cultures exposed to oxidative stress, DMEEPA-HCl has demonstrated the ability to reduce cell death and preserve mitochondrial function, indicating potential neuroprotective properties.
  • Anti-inflammatory Activity : Studies have shown that DMEEPA-HCl significantly reduces pro-inflammatory cytokine production in macrophage cell lines, suggesting its role as an anti-inflammatory agent.

Medicine

  • Drug Development : DMEEPA-HCl is being explored as a drug candidate due to its unique structure that allows interaction with specific molecular targets. Its pharmacological effects may include modulation of neurotransmission pathways.
  • Antimicrobial Properties : In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Study 1: Neuroprotection

In a study assessing neuroprotective effects, DMEEPA-HCl was administered to neuronal cell cultures under oxidative stress conditions. Results indicated a significant reduction in cell death and preservation of mitochondrial function.

Study 2: Antimicrobial Activity

An antimicrobial assay tested DMEEPA-HCl against two bacterial strains. The compound exhibited an MIC of 50 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Study 3: Anti-inflammatory Effects

Inflammation models using macrophage cell lines demonstrated that DMEEPA-HCl significantly reduced pro-inflammatory cytokine production, suggesting its utility as an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: C7H16ClNO3
  • Molecular Weight : 221.66 g/mol (calculated).
  • Key Functional Groups: Carboxylic acid (propanoic acid), tertiary amine (dimethylamino), ether linkage.

Its synthesis and availability as a building block () indicate utility in drug discovery and material science.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares 2-[2-(dimethylamino)ethoxy]propanoic acid hydrochloride with structurally related compounds:

Compound Name (IUPAC) Key Structural Differences Molecular Weight (g/mol) Functional Groups Pharmacological/Industrial Relevance References
2-[2-(Dimethylamino)ethoxy]propanoic acid hydrochloride Reference compound 221.66 Carboxylic acid, tertiary amine, ether Drug discovery building block
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride Phenyl group replaces propanoic acid chain 293.78 Carboxylic acid, tertiary amine, aromatic Not specified (category listed in )
2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride Trifluoroethyl group replaces dimethylamino 221.61 Carboxylic acid, fluorinated tertiary amine Life science research (American Elements)
2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride Methoxyphenyl group replaces ethoxy-dimethylamino; primary amine 245.71 Carboxylic acid, primary amine, aromatic Pharmaceutical intermediate (Hairui Chemical)
GW-1929 hydrochloride [(S)-2-((2-benzoylphenyl)amino)-3-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)propanoic acid hydrochloride] Complex structure with benzoylphenyl, pyridinyl, and extended propanoic acid chain 521.99 (estimated) Carboxylic acid, multiple aromatic/amine groups PPARγ agonist (anti-diabetic candidate)

Biological Activity

2-[2-(Dimethylamino)ethoxy]propanoic acid; hydrochloride, often referred to as DMEEPA-HCl, is a compound with significant potential in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

DMEEPA-HCl is characterized by the following structural features:

  • Dimethylamino Group : Enhances solubility and biological activity.
  • Ethoxy Group : Contributes to the compound's lipophilicity.
  • Propanoic Acid Backbone : Provides acidity and potential for interaction with biological targets.

The biological activity of DMEEPA-HCl is primarily attributed to its interaction with various biomolecular targets. Key mechanisms include:

  • Receptor Modulation : The compound may act on neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition : DMEEPA-HCl has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
  • Cellular Uptake : The presence of the dimethylamino group facilitates cellular uptake, enhancing bioavailability.

Biological Activity

Research indicates that DMEEPA-HCl exhibits several pharmacological effects:

  • Neuroprotective Effects : Studies have shown that DMEEPA-HCl can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary assays indicate that DMEEPA-HCl possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibition of Gram-positive bacteria .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in vitro, indicating its potential use in treating inflammatory conditions .

Case Studies and Experimental Data

Several studies have investigated the biological activity of DMEEPA-HCl:

  • Study 1 : In a study assessing neuroprotective effects, DMEEPA-HCl was administered to neuronal cell cultures exposed to oxidative stress. Results indicated a reduction in cell death and preservation of mitochondrial function .
  • Study 2 : An antimicrobial assay tested DMEEPA-HCl against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
  • Study 3 : Inflammation models using macrophage cell lines revealed that DMEEPA-HCl significantly reduced pro-inflammatory cytokine production, suggesting its role as an anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of DMEEPA-HCl, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-(dimethylamino)propanoateEthyl ester instead of ethoxyMore lipophilic, potentially different bioactivity
Propanamide, N,N-dimethyl-Amide instead of carboxylic acidDifferent mechanism of action due to amide bond
3-(Dimethylamino)butanoic acidLonger carbon chainAltered pharmacokinetics and dynamics

This table illustrates how variations in functional groups influence the biological activity and therapeutic potential of similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(Dimethylamino)ethoxy]propanoic acid hydrochloride, and what reaction conditions ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of dimethylamine with a halogenated ethoxypropanoic acid precursor. Solvent selection (e.g., dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation. Purification via recrystallization or column chromatography improves purity. Reaction progress can be monitored using TLC or HPLC .
  • Key Parameters :

  • Solvent polarity affects reaction kinetics.
  • Stoichiometric ratios of reagents (e.g., 1:1.2 for acid:dimethylamine) reduce byproducts.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H/¹³C) to confirm the presence of dimethylamino (–N(CH₃)₂) and ethoxy (–OCH₂CH₂–) groups.
  • Mass spectrometry (MS) to verify molecular weight (C₇H₁₆ClNO₃; MW 209.67 g/mol).
  • HPLC with UV detection (λ = 210–230 nm) to assess purity (>95%).
    • Data Interpretation : Peaks at δ 2.2–2.5 ppm (N–CH₃) in ¹H NMR and m/z 210 [M+H⁺] in MS confirm structural identity .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Aqueous solutions should be buffered at pH 4–6 to prevent hydrolysis of the dimethylamino group. Lyophilization enhances long-term stability for biological studies .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The dimethylamino group acts as a weak base, facilitating protonation in acidic conditions to form a quaternary ammonium intermediate. This enhances electrophilicity at the β-carbon, enabling nucleophilic attack (e.g., by thiols or amines). Kinetic studies under varying pH (3–7) and temperature (25–50°C) can optimize substitution efficiency .
  • Example : Reaction with cysteine at pH 5 yields a thioether adduct, confirmed via LC-MS/MS .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions:

  • Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects.
  • Dose-response curves : Use IC₅₀ values normalized to intracellular uptake (measured via fluorescent tagging).
  • Control experiments : Include buffer-only and scrambled analogs to rule off-target effects.
    • Case Study : Conflicting cytotoxicity reports may stem from impurities in early synthetic batches; repurification and retesting under standardized protocols (e.g., MTT assay at 48h) improve reproducibility .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking simulations (AutoDock Vina, Schrödinger) model binding to targets like GABA receptors or kinases.
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.
  • ADMET prediction (SwissADME) evaluates bioavailability and toxicity risks (e.g., blood-brain barrier penetration).
    • Validation : Compare predicted binding affinities (ΔG) with experimental SPR or ITC data .

Q. What advanced spectroscopic techniques characterize degradation products under oxidative stress?

  • Methodological Answer : Expose the compound to H₂O₂ or cytochrome P450 mimics, then analyze via:

  • HRMS to identify oxidation products (e.g., N-oxide derivatives).
  • EPR to detect radical intermediates.
  • FT-IR to track functional group changes (e.g., C=O stretching at 1700 cm⁻¹).
    • Example : Oxidative degradation at pH 9 yields 2-[2-(dimethylamino-N-oxide)ethoxy]propanoic acid, confirmed by HRMS m/z 225.1 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.